molecular formula C13H13N3O4 B2520483 5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 736939-43-8

5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2520483
CAS RN: 736939-43-8
M. Wt: 275.264
InChI Key: APSGRZXRVULLEE-UHFFFAOYSA-N
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Description

The compound "5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione" is a derivative of pyrimidinetrione, which is a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidinetrione derivatives. For instance, the first paper discusses 5-substituted-2,4-diaminopyrimidines with antiviral activity, indicating the potential for biological activity in pyrimidinetrione derivatives . The second paper describes the synthesis and molecular characterization of a bis(pyrimidinetrione) compound, which shares the pyrimidinetrione core with the compound of interest .

Synthesis Analysis

The synthesis of pyrimidinetrione derivatives can involve various strategies, including C5-alkylation or cyclization to form the pyrimidine ring, as mentioned in the first paper . Additionally, the second paper outlines a tandem Aldol condensation-Michael addition process in an aqueous diethylamine medium for synthesizing a related compound . These methods could potentially be adapted for the synthesis of "this compound," although specific details would depend on the substituents and desired regioisomers.

Molecular Structure Analysis

The molecular structure of pyrimidinetrione derivatives is characterized by the presence of a pyrimidine ring and additional functional groups that influence the compound's properties. The second paper provides a detailed analysis of the molecular structure using DFT B3LYP/6-311G(d,p) method and single-crystal X-ray structure determination, which could be relevant for understanding the structure of "this compound" .

Chemical Reactions Analysis

The reactivity of pyrimidinetrione derivatives can be influenced by the substituents on the pyrimidine ring. The first paper describes reactions such as alkylation and deprotection to produce free phosphonic acids, as well as reactions with elemental halogens to introduce halogen substituents . These reactions are indicative of the types of chemical transformations that pyrimidinetrione derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinetrione derivatives are determined by their molecular structure. The second paper's analysis of the molecular electrostatic potential (MEP) and natural bond orbital (NBO) calculations provides insights into the reactive sites for electrophilic and nucleophilic attacks, which are important for understanding the compound's reactivity . Additionally, the electronic spectra and NMR chemical shifts offer information on the electronic environment and the identification of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Research has detailed synthesis methods for pyrimidinetrione derivatives, offering insights into the creation of various substituents and derivatives. Pendergast and Hall (1986) discussed synthesizing 2,4,8-pyrimido[5,4-d]pyrimidinetriones, allowing the introduction of a variety of substituents into the 7-position under mild conditions, showcasing the compound's versatility and potential for further chemical manipulation Synthesis of some 7‐substituted‐2,4,8(1H,3H,7H)pyrimido[5,4‐d]pyrimidinetriones.

  • Molecular Interactions : The study of host-guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes, including derivatives of pyrimidinetriones, has revealed detailed insights into molecular dynamics and binding mechanisms. This work by Tirapegui et al. (2006) contributes to understanding how these compounds interact in complex systems, providing a basis for applications in sensors and molecular recognition technologies Host–guest interactions in cyclodextrin inclusion complexes with solvatochromic dyes.

  • Chemical Reactivity and Applications : The synthesis and antimicrobial activity study of coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones by Laxmi et al. (2012) exemplifies the broader research interest in the reactivity of pyrimidinetrione derivatives and their potential applications. While focused on antimicrobial properties, the study underscores the compound's versatile chemical framework for various scientific applications, highlighting its utility beyond pharmacology Synthesis and antimicrobial activity of coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones and thioxopyrimidine4,6(1H,5H)diones.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-[(4-ethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-9-5-3-8(4-6-9)14-7-10-11(17)15-13(19)16-12(10)18/h3-7H,2H2,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQZIXCLHPSPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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